

In Vitro Characterization of ML230: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ML230 is a potent and selective small molecule inhibitor of the ATP-binding cassette (ABC) transporter sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP). As a member of the ABC transporter superfamily, ABCG2 plays a crucial role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. This technical guide provides a comprehensive overview of the in vitro characterization of ML230, including its quantitative inhibitory activity, detailed experimental protocols for its assessment, and its mechanism of action.

Quantitative Data Summary

The in vitro activity of **ML230** has been determined through various assays to establish its potency and selectivity as an ABCG2 inhibitor. The key quantitative data are summarized in the table below.



Parameter	Target	Value	Assay Type	Reference
EC50	ABCG2	0.13 μΜ	Efflux Inhibition	[1]
EC50	ABCB1 (P-gp)	4.65 μΜ	Efflux Inhibition	[1]
Selectivity	ABCG2 vs. ABCB1	36-fold	-	[1]

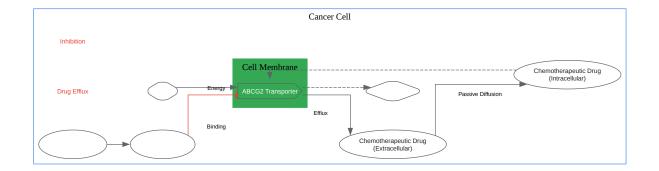
Table 1: Summary of in vitro quantitative data for ML230.

Mechanism of Action

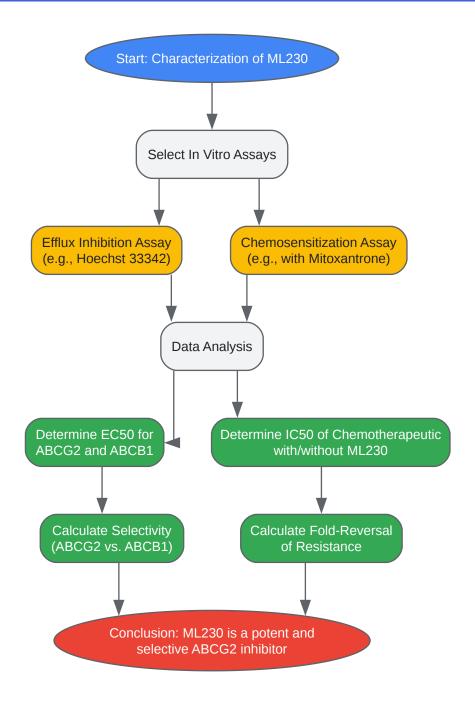
ML230 exerts its effect by directly inhibiting the efflux function of the ABCG2 transporter. ABCG2 is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrate molecules across the cell membrane, thereby reducing their intracellular concentration. By binding to ABCG2, **ML230** blocks this transport mechanism, leading to the intracellular accumulation of ABCG2 substrates, such as certain anticancer drugs. This inhibition of efflux can reverse ABCG2-mediated multidrug resistance.

Signaling Pathway of ABCG2-mediated Drug Efflux and its Inhibition by ML230









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References



- 1. Selective Efflux Inhibition of ATP-binding Cassette Sub-family G Member 2 Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
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